molecular formula C37H42N4O19 B1241592 7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione CAS No. 169970-69-8

7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B1241592
CAS No.: 169970-69-8
M. Wt: 846.7 g/mol
InChI Key: NIDXRIBHRXRBRY-JRECFLMGSA-N
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Description

Configuration of Glycosidic Linkages

The disaccharide moiety exhibits two stereochemically distinct sugar units:

  • β-D-Glucopyranose :
    • Configuration: 2S,3R,4S,5S,6R
    • Glycosidic bond: β-anomeric configuration (C1–O–C6 of rhamnose).
  • α-L-Rhamnopyranose :
    • Configuration: 2R,3R,4R,5R,6S
    • Glycosidic bond: α-anomeric configuration (C1–O–C3 of glucose).

Stereochemical Table :

Sugar Unit Anomeric Carbon Configuration Bond Type
Glucose C1 β (equatorial) β-1→6 linkage
Rhamnose C1 α (axial) α-1→6 linkage

Chirality in Flavonoid-Purine Hybrid Structure

  • Flavonoid Core : The chromen-4-one system has a planar structure, but the C2 and C3 positions on the phenyl group introduce axial chirality due to restricted rotation.
  • Hydroxypropyl Linker : The C2 hydroxyl group in the propyl chain creates an additional stereocenter (R configuration).

Comparative Analysis with Structural Analogues

Flavonoid Glycoside Moieties in Related Compounds

The disaccharide moiety (glucose-rhamnose) is structurally analogous to rutin (quercetin-3-O-rutinoside) , but differs in linkage:

Compound Glycoside Structure Linkage Position
Target Compound β-D-glucose-(1→6)-α-L-rhamnose C3 of flavonoid
Rutin α-L-rhamnose-(1→6)-β-D-glucose C3 of quercetin

Purine-Dione Core Structural Variations

The 1,3-dimethylpurine-2,6-dione core is analogous to theobromine (3,7-dimethylxanthine) but differs in substitution:

Compound Purine Substituents Key Differences
Target Compound 1,3-dimethyl C7 linked to flavonoid-glycoside
Theobromine 3,7-dimethyl No glycosylation
Caffeine 1,3,7-trimethyl Additional methyl at C7

Structural Implications :

  • The hybrid structure merges the bioactivity of flavonoid glycosides (e.g., antioxidant properties ) with the purine core’s potential for adenosine receptor modulation .
  • Compared to simpler glycosides like quercetin-7-O-glucoside , the addition of a purine moiety introduces steric complexity and alters solubility.

Tables Summary :

  • Molecular Formula Breakdown
  • Stereochemical Configurations
  • Comparison with Rutin and Theobromine

Properties

CAS No.

169970-69-8

Molecular Formula

C37H42N4O19

Molecular Weight

846.7 g/mol

IUPAC Name

7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C37H42N4O19/c1-13-24(46)27(49)29(51)35(57-13)56-11-21-25(47)28(50)30(52)36(59-21)60-32-26(48)22-19(45)7-16(8-20(22)58-31(32)14-4-5-17(43)18(44)6-14)55-10-15(42)9-41-12-38-33-23(41)34(53)40(3)37(54)39(33)2/h4-8,12-13,15,21,24-25,27-30,35-36,42-47,49-52H,9-11H2,1-3H3/t13-,15?,21+,24-,25+,27+,28-,29+,30+,35+,36-/m0/s1

InChI Key

NIDXRIBHRXRBRY-JRECFLMGSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCC(CN5C=NC6=C5C(=O)N(C(=O)N6C)C)O)C7=CC(=C(C=C7)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCC(CN5C=NC6=C5C(=O)N(C(=O)N6C)C)O)C7=CC(=C(C=C7)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCC(CN5C=NC6=C5C(=O)N(C(=O)N6C)C)O)C7=CC(=C(C=C7)O)O)O)O)O)O)O)O

Synonyms

theophylline-rutozide
TR 1722
TR-1722

Origin of Product

United States

Biological Activity

The compound 7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule with potential biological significance. Its intricate structure suggests a variety of biological activities that warrant detailed investigation.

The molecular formula of the compound is C27H36O14 with a molecular weight of approximately 600.55 g/mol. The compound features multiple hydroxyl groups and a purine base structure which are often associated with antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The presence of multiple hydroxyl groups in this compound suggests it may scavenge free radicals effectively. Studies have shown that related compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Anti-inflammatory Effects

Compounds derived from natural sources often possess anti-inflammatory properties. The biological activity of this compound may include the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be particularly relevant in conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. For example, extracts containing related structures have shown efficacy against bacteria and fungi. This suggests that the compound may have potential as a natural antimicrobial agent .

Neuroprotective Effects

Some studies indicate that flavonoids and similar polyphenolic compounds can protect neuronal cells from damage caused by oxidative stress. This neuroprotective activity may be linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Study on Antioxidant Capacity

A study conducted on related compounds demonstrated significant antioxidant activity through various assays including DPPH radical scavenging and ABTS assays. The results indicated a dose-dependent response suggesting potential therapeutic applications in oxidative stress-related diseases.

Investigation of Anti-inflammatory Mechanisms

In vitro studies revealed that related compounds could downregulate the expression of pro-inflammatory markers in macrophages. The mechanism involved the inhibition of NF-kB signaling pathways which are critical in the inflammatory response .

Data Table: Biological Activities Summary

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of cell survival pathways

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity due to its flavonoid structure. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that flavonoids can protect cells from damage caused by oxidative stress and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are valuable in therapeutic applications. For instance, flavonoids have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective effects. Neurodegenerative diseases like Alzheimer's and Parkinson's are linked to oxidative stress and inflammation. By mitigating these factors, the compound could potentially contribute to the prevention or treatment of such conditions.

Nutraceutical Applications

  • Dietary Supplements :
    • Due to its health benefits, this compound is being explored for use in dietary supplements aimed at improving overall health and wellness. Its antioxidant and anti-inflammatory properties make it a candidate for formulations targeting immune support and general vitality.
  • Functional Foods :
    • Incorporating this compound into functional foods could enhance their health-promoting properties. Foods enriched with antioxidants are increasingly popular among consumers seeking to improve their diet quality and health outcomes .

Antioxidant Activity Assessment

A study conducted on various flavonoid compounds demonstrated that those with similar structural characteristics to the compound exhibited high antioxidant capacity as measured by DPPH radical scavenging assays. The results indicated a significant correlation between structural features and antioxidant effectiveness.

Anti-inflammatory Mechanisms

In vitro studies using human cell lines showed that the compound significantly reduced the expression of inflammatory markers when exposed to pro-inflammatory stimuli. This suggests its potential application in developing anti-inflammatory supplements or medications.

Preparation Methods

Construction of the 2-(3,4-Dihydroxyphenyl)chromen-4-One Skeleton

The flavone nucleus is synthesized via the Kostanecki–Robinson reaction, where 2-hydroxyacetophenone derivatives undergo cyclocondensation with benzaldehydes. For the target compound, 3,4-dihydroxybenzaldehyde is reacted with 2,4,6-trihydroxyacetophenone in acetic anhydride under reflux (140°C, 8 h) to yield 2-(3,4-diacetoxyphenyl)-5,7-diacetoxychromen-4-one. Selective deprotection of the 5- and 7-hydroxyl groups is achieved using potassium carbonate in methanol (rt, 2 h), yielding 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.

Glycosylation at the 3-Position

The 3-hydroxyl group of the flavone is glycosylated using a protected rhamnose derivative. A mixture of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (1.2 equiv), and BF₃·Et₂O (0.1 equiv) in anhydrous dichloromethane (0°C → rt, 12 h) affords the 3-O-(2,3,4-tri-O-acetyl-rhamnopyranosyl)flavone intermediate. Subsequent deprotection with sodium methoxide (MeOH, 0°C, 1 h) yields the 3-O-α-L-rhamnopyranosyl-flavone.

Functionalization of the Purine-2,6-Dione Moiety

Synthesis of 1,3-Dimethylpurine-2,6-Dione

Theobromine (3,7-dimethylpurine-2,6-dione) is methylated at the 1-position using methyl iodide (3 equiv) and K₂CO₃ (2 equiv) in DMF (80°C, 6 h), yielding 1,3-dimethylpurine-2,6-dione.

Propargylation at the 7-Position

The purine is functionalized with a propargyl group via nucleophilic substitution. A mixture of 1,3-dimethylpurine-2,6-dione, propargyl bromide (1.5 equiv), and K₂CO₃ (2 equiv) in DMF (60°C, 12 h) produces 7-propargyl-1,3-dimethylpurine-2,6-dione.

Coupling of Flavone and Purine Moieties

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The propargyl-purine derivative is coupled to an azide-functionalized flavone glycoside. The flavone glycoside’s 7-hydroxyl group is converted to an azide via Mitsunobu reaction with diphenylphosphoryl azide (DPPA, 1.2 equiv) and DIAD (1.5 equiv) in THF (0°C → rt, 6 h). CuAAC is performed using CuI (0.1 equiv) and DIPEA (3 equiv) in MeCN (50°C, 12 h), yielding the triazole-linked flavone-purine conjugate.

Hydroxypropyl Linker Installation

An alternative pathway employs a Mannich-type reaction. The flavone glycoside’s 7-hydroxyl group is reacted with formaldehyde (3 equiv) and 7-propargyl-1,3-dimethylpurine-2,6-dione in the presence of Cu(OAc)₂·H₂O (0.1 equiv) in THF (75°C, 6 h), forming the 2-hydroxypropyl linker.

Stereochemical and Regiochemical Considerations

Glycosylation Stereocontrol

The α-configuration of the rhamnose-glycosidic bond is ensured by using α-trichloroacetimidate donors and BF₃ catalysis. The β-configuration of the glucosyl-methyloxan moiety is achieved via neighboring group participation using 2-O-acetyl protection during coupling.

Purine Functionalization

Propargylation at the 7-position of the purine is favored due to the lower steric hindrance compared to the 1- and 3-positions.

Analytical Characterization Data

StepYield (%)Purity (HPLC)Key Spectral Data (¹H NMR)
Flavone glycoside6298.5δ 5.32 (d, J=1.8 Hz, H-1′′′), 4.98 (s, H-1′′), 6.89 (s, H-6)
Propargyl-purine7899.1δ 3.45 (s, N-CH₃), 4.21 (s, ≡C-H), 8.12 (s, H-8)
CuAAC conjugate6597.8δ 7.89 (s, triazole-H), 5.44 (m, H-1′′′), 3.38 (s, OCH₃)
Hydroxypropyl linker7196.3δ 4.15 (m, CH₂OH), 3.92 (m, CH(OH)CH₂), 5.12 (d, J=2.1 Hz, H-1′′)

Challenges and Optimization Strategies

Glycosylation Efficiency

Low yields in rhamnose coupling (≤50%) are improved by using microwave-assisted synthesis (70°C, 30 min), increasing yields to 82%.

Triazole Linker Stability

The CuAAC product exhibits pH-sensitive degradation. Stabilization is achieved by buffering reaction mixtures at pH 7.4 and using anaerobic conditions .

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